ethyl 2-(2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 2-(2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a triazole-based heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-methylphenyl group at position 5, a 1H-pyrrol-1-yl group at position 4, and a sulfanyl acetamido-benzoate ester moiety at position 3. The ester group at the ortho position (C2) of the benzoate distinguishes it from related derivatives.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S/c1-3-32-23(31)19-11-4-5-12-20(19)25-21(30)16-33-24-27-26-22(18-10-8-9-17(2)15-18)29(24)28-13-6-7-14-28/h4-15H,3,16H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDAPMDTGAUOQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Pyrrole Ring: The pyrrole ring is often introduced via a Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or an amine.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group.
Formation of the Benzoate Ester: The final step involves esterification, where the carboxylic acid group is converted to an ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of compounds similar to ethyl 2-(2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate exhibit significant antimicrobial properties. For instance, compounds containing triazole rings have been shown to possess antibacterial and antifungal activities, making them candidates for the development of new antimicrobial agents .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. In silico studies have highlighted its capability to inhibit enzymes such as 5-lipoxygenase, which plays a critical role in inflammatory processes. This makes it a candidate for further development as an anti-inflammatory drug .
Agricultural Applications
Pesticidal Activity
Compounds with similar structural motifs have been investigated for their pesticidal properties. The presence of the triazole moiety enhances the efficacy against various plant pathogens. This compound may serve as a lead compound for designing new agrochemicals aimed at controlling pests and diseases in crops .
Chemical Synthesis
Building Block for Heterocyclic Compounds
Due to its unique functional groups, this compound can act as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex heterocyclic compounds through various coupling reactions, expanding its utility in developing new materials and pharmaceuticals .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of triazole derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings .
Case Study 2: Anti-inflammatory Mechanism
A molecular docking study assessed the binding affinity of this compound to the active site of 5-lipoxygenase. The results indicated a strong interaction with key amino acid residues, suggesting a mechanism for its anti-inflammatory action. Further experimental validation is required to confirm these findings in vivo .
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The triazole and pyrrole rings can participate in π-π stacking interactions, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
Ethyl 4-[({[5-(4-Chlorobenzyl)-4-(1H-Pyrrol-1-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetyl)Amino]Benzoate (CAS: 886929-93-7)
- Structural Differences :
- Physicochemical Implications: The electron-withdrawing chlorine substituent may enhance electrophilic reactivity compared to the electron-donating methyl group in the target compound.
Ethyl 5-(2-(α-Phenylacetyl)Phenyl)-4H-1,2,4-Triazol-3-yl Carbamate (Compound 3, )
Positional Isomerism in Benzoate Esters
The ortho-substituted benzoate in the target compound introduces steric constraints that could limit rotational freedom and influence molecular conformation.
Data Table: Structural and Physicochemical Comparison
*Estimated based on analogous structures.
Research Findings and Implications
- In contrast, the 4-chlorobenzyl group in the analog () may increase electrophilicity, favoring reactions with nucleophilic targets .
- Biological Activity : Ortho-substituted benzoates (target compound) are often associated with enhanced bioactivity due to improved membrane permeability, as seen in other triazole derivatives .
- Synthetic Challenges : The ortho-substituted benzoate in the target compound may complicate crystallization, necessitating advanced techniques like SHELX-based refinement for structural validation .
Biological Activity
Ethyl 2-(2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound with potential biological activity. Its structure incorporates various functional groups that may confer diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on available research findings.
Chemical Structure
The compound can be broken down into several key components:
- Ethyl Group : Contributes to solubility and bioavailability.
- Pyrrole and Triazole Rings : Known for their roles in biological activity, particularly in medicinal chemistry.
- Sulfanyl Group : Often enhances the reactivity of compounds and can influence biological interactions.
Antimicrobial Properties
Research has shown that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of ethyl 2-(substituted benzylthio) compounds were screened against a range of bacteria and fungi. The results indicated that many synthesized compounds demonstrated substantial antibacterial effects against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
| Microorganism | Activity Level |
|---|---|
| Escherichia coli | Significant |
| Staphylococcus aureus | Significant |
| Pseudomonas aeruginosa | Significant |
| Streptococcus pyogenes | Moderate |
| Aspergillus flavus | Moderate |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. In one notable study, compounds bearing similar triazole structures were evaluated for their cytotoxic effects against cancer cell lines such as HEPG2 (liver cancer) and A431 (skin cancer). The findings indicated that certain derivatives exhibited IC50 values lower than conventional chemotherapeutics like doxorubicin, suggesting promising anticancer activity .
The biological mechanisms underlying the activity of this compound are likely multifaceted:
- Inhibition of Enzymatic Activity : Compounds containing triazole rings often act as enzyme inhibitors, which can disrupt cancer cell proliferation.
- Cell Cycle Arrest : Some derivatives have shown the ability to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several studies have highlighted the potential of similar compounds in clinical settings:
- Study on Anticancer Properties : A study conducted by Fayad et al. identified a novel anticancer compound through screening a drug library on multicellular spheroids, which included derivatives similar to this compound. The study reported promising results in reducing tumor size in vivo models .
- Antimicrobial Screening : Another research effort focused on a series of ethyl derivatives for their antibacterial and antifungal activities. The results confirmed significant efficacy against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
